Cytidine, 2',3'-dideoxy-5-((phenylmethoxy)methyl)-, 5'-(4-methylbenzoate)
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Overview
Description
Cytidine, 2’,3’-dideoxy-5-((phenylmethoxy)methyl)-, 5’-(4-methylbenzoate) is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a phenylmethoxy group, make it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-((phenylmethoxy)methyl)-, 5’-(4-methylbenzoate) involves multiple steps. The starting material is typically cytidine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This is followed by the introduction of the phenylmethoxy group at the 5’ position. The final step involves esterification with 4-methylbenzoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-((phenylmethoxy)methyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in a variety of substituted nucleoside derivatives.
Scientific Research Applications
Cytidine, 2’,3’-dideoxy-5-((phenylmethoxy)methyl)-, 5’-(4-methylbenzoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating nucleoside metabolism.
Medicine: Explored for its potential antiviral and anticancer properties, given its structural similarity to other therapeutic nucleoside analogs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-((phenylmethoxy)methyl)-, 5’-(4-methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit enzymes involved in nucleoside metabolism or DNA/RNA synthesis, leading to antiviral or anticancer effects. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate): Another nucleoside analog with a similar structure but different substituents.
Cytidine, N-acetyl-2’,3’-dideoxy-, 5’-[2-(acetyloxy)benzoate]: A related compound with acetyl and acetyloxy groups.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-((phenylmethoxy)methyl)-, 5’-(4-methylbenzoate) is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
133697-50-4 |
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Molecular Formula |
C25H27N3O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[(2S,5R)-5-[4-amino-2-oxo-5-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H27N3O5/c1-17-7-9-19(10-8-17)24(29)32-16-21-11-12-22(33-21)28-13-20(23(26)27-25(28)30)15-31-14-18-5-3-2-4-6-18/h2-10,13,21-22H,11-12,14-16H2,1H3,(H2,26,27,30)/t21-,22+/m0/s1 |
InChI Key |
ALYIBNIGKFPGPD-FCHUYYIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COCC4=CC=CC=C4 |
Origin of Product |
United States |
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